(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide
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Overview
Description
(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloroindole.
Amidation: The 7-chloroindole is then subjected to amidation with N-methylpropanamide under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the indole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the indole ring.
Scientific Research Applications
(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-dimethyltryptamine: Another indole derivative with different functional groups.
1-(4-chlorophenyl)piperazine: A compound with a similar chlorine substitution but different core structure.
2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone: An indole derivative with different substituents.
Uniqueness
(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
870481-89-3 |
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Molecular Formula |
C12H14ClN3O |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide |
InChI |
InChI=1S/C12H14ClN3O/c1-15-12(17)10(14)5-7-6-16-11-8(7)3-2-4-9(11)13/h2-4,6,10,16H,5,14H2,1H3,(H,15,17)/t10-/m1/s1 |
InChI Key |
OTSZNVZGULSCPG-SNVBAGLBSA-N |
Isomeric SMILES |
CNC(=O)[C@@H](CC1=CNC2=C1C=CC=C2Cl)N |
Canonical SMILES |
CNC(=O)C(CC1=CNC2=C1C=CC=C2Cl)N |
Origin of Product |
United States |
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